molecular formula C18H25BrN2O4 B3642258 ETHYL 4-{2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]ACETYL}PIPERAZINE-1-CARBOXYLATE

ETHYL 4-{2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]ACETYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B3642258
M. Wt: 413.3 g/mol
InChI Key: XGSAZOXDASMIAM-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, a brominated phenoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:

    Bromination: The starting material, 4-(propan-2-yl)phenol, undergoes bromination to introduce a bromine atom at the 2-position.

    Ether Formation: The brominated phenol is then reacted with ethyl bromoacetate to form the ethyl ester.

    Piperazine Acylation: The resulting ester is then acylated with piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]ACETYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxy and piperazine groups can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenoxy or piperazine groups.

    Reduction: Reduced derivatives of the phenoxy or piperazine groups.

    Hydrolysis: The corresponding carboxylic acid and piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.

    Industrial Applications: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]ACETYL}PIPERAZINE-1-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)phenol: The starting material for the synthesis.

    Ethyl bromoacetate: Used in the ether formation step.

    Piperazine: The core structure of the final compound.

Uniqueness

ETHYL 4-{2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]ACETYL}PIPERAZINE-1-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for further modification, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O4/c1-4-24-18(23)21-9-7-20(8-10-21)17(22)12-25-16-6-5-14(13(2)3)11-15(16)19/h5-6,11,13H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSAZOXDASMIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]ACETYL}PIPERAZINE-1-CARBOXYLATE

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